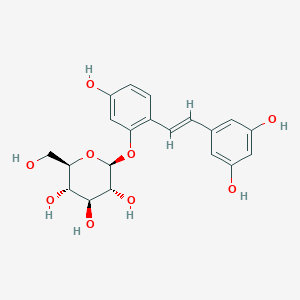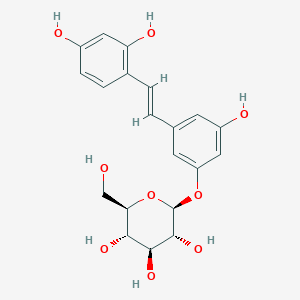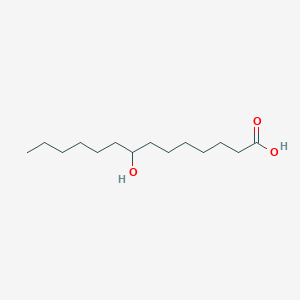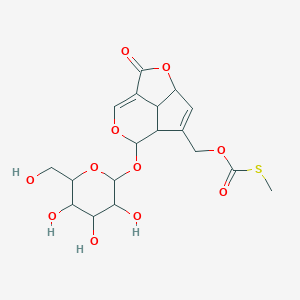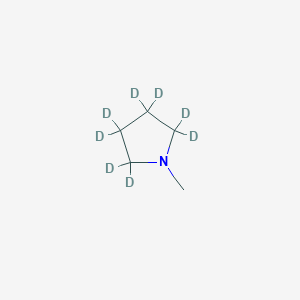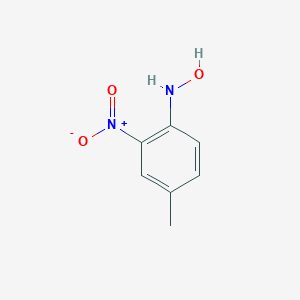
N-Hydroxy-4-methyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-4-methyl-2-nitroaniline (NHA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NHA is a nitroaromatic compound that has been studied for its ability to inhibit various enzymes and proteins in biological systems.
Applications De Recherche Scientifique
N-Hydroxy-4-methyl-2-nitroaniline has been studied for its potential applications in scientific research. One area of research that has focused on N-Hydroxy-4-methyl-2-nitroaniline is cancer treatment. N-Hydroxy-4-methyl-2-nitroaniline has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, N-Hydroxy-4-methyl-2-nitroaniline has been studied for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-Hydroxy-4-methyl-2-nitroaniline is not fully understood. However, it is believed that N-Hydroxy-4-methyl-2-nitroaniline inhibits the activity of enzymes and proteins by binding to their active sites. This binding prevents the enzymes and proteins from carrying out their normal functions, which can lead to cell death or inhibition of cell growth.
Effets Biochimiques Et Physiologiques
N-Hydroxy-4-methyl-2-nitroaniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-Hydroxy-4-methyl-2-nitroaniline can inhibit the activity of various enzymes and proteins, including tyrosine kinases and matrix metalloproteinases. Additionally, N-Hydroxy-4-methyl-2-nitroaniline has been shown to have anti-inflammatory properties. In vivo studies have shown that N-Hydroxy-4-methyl-2-nitroaniline can inhibit tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Hydroxy-4-methyl-2-nitroaniline in lab experiments is that it is a relatively simple compound to synthesize. Additionally, N-Hydroxy-4-methyl-2-nitroaniline has been shown to have a variety of potential applications in scientific research. However, one limitation of using N-Hydroxy-4-methyl-2-nitroaniline in lab experiments is that its mechanism of action is not fully understood. Additionally, N-Hydroxy-4-methyl-2-nitroaniline has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for research on N-Hydroxy-4-methyl-2-nitroaniline. One area of research that could be explored is the potential use of N-Hydroxy-4-methyl-2-nitroaniline as a cancer treatment. Additionally, further studies could be conducted to better understand the mechanism of action of N-Hydroxy-4-methyl-2-nitroaniline and its potential side effects and toxicity. Finally, research could be conducted to explore the potential use of N-Hydroxy-4-methyl-2-nitroaniline in other areas of scientific research, such as inflammation and autoimmune disorders.
In conclusion, N-Hydroxy-4-methyl-2-nitroaniline is a chemical compound that has potential applications in scientific research. Its ability to inhibit the activity of various enzymes and proteins makes it a promising candidate for cancer treatment and anti-inflammatory agents. While further research is needed to fully understand its mechanism of action and potential side effects, N-Hydroxy-4-methyl-2-nitroaniline has the potential to make a significant impact in the field of scientific research.
Méthodes De Synthèse
N-Hydroxy-4-methyl-2-nitroaniline can be synthesized through a two-step process. The first step involves the nitration of 4-methyl-2-nitroaniline, which is followed by the reduction of the nitro group to form N-Hydroxy-4-methyl-2-nitroaniline. The synthesis of N-Hydroxy-4-methyl-2-nitroaniline is a relatively simple process that can be performed in a laboratory setting.
Propriétés
Numéro CAS |
129423-32-1 |
|---|---|
Nom du produit |
N-Hydroxy-4-methyl-2-nitroaniline |
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
N-(4-methyl-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-3-6(8-10)7(4-5)9(11)12/h2-4,8,10H,1H3 |
Clé InChI |
YYLFLGHTYUGJAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NO)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)NO)[N+](=O)[O-] |
Synonymes |
Benzenamine, N-hydroxy-4-methyl-2-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



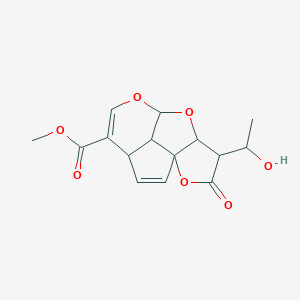
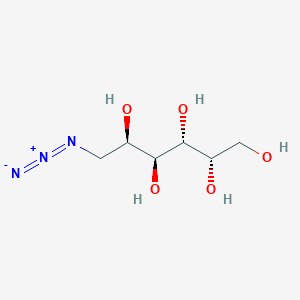
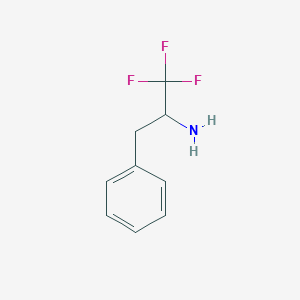
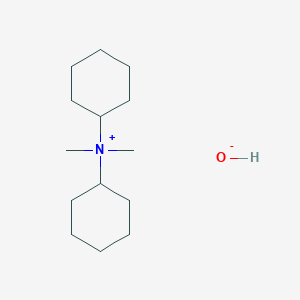
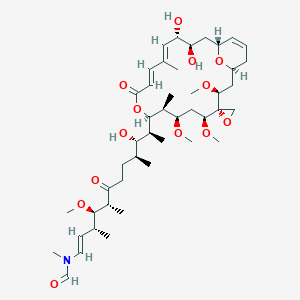
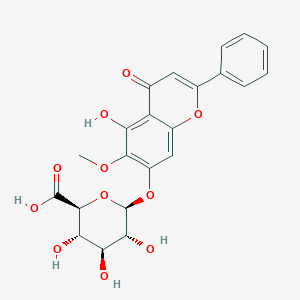
![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

